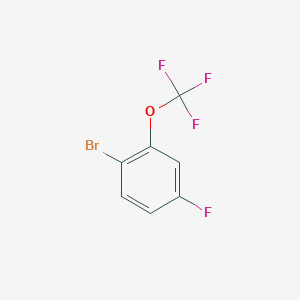

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene

Description

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene (CAS: 1242252-07-8, Molecular Formula: C₇H₃BrF₄O) is a fluorinated aromatic compound featuring bromine, fluorine, and a trifluoromethoxy group at positions 1, 4, and 2, respectively. This substitution pattern imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediate synthesis. It is commercially available with ≥95% purity (CymitQuimica) . The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, while bromine serves as a reactive handle for palladium-catalyzed transformations.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCQEUWGRZELMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Conditions

The method begins with nitration of 4-amino-2-fluorophenyl trifluoromethyl ether. As described in CN101450891B, nitric acid (95%) and sulfuric acid (96%) are used at -10°C to -5°C to yield 2-nitro-4-fluorophenyl trifluoromethyl ether with 97.7% purity. Subsequent reduction employs iron powder and ammonium chloride (NH₄Cl) at 50–90°C, achieving a 91% yield of 4-amino-2-fluorophenyl trifluoromethyl ether. Bromination via Sandmeyer reaction with CuBr and HBr at 50–55°C produces the target compound in 77.7% yield.

Table 1: Optimized Parameters for Nitration-Reduction-Bromination

| Step | Reagents (Molar Ratio) | Temperature | Yield | Purity |

|---|---|---|---|---|

| Nitration | HNO₃:H₂SO₄ (1:7) | -10°C | 89% | 97.7% |

| Reduction | Fe:NH₄Cl (3:0.3) | 70°C | 91% | 96.0% |

| Bromination | CuBr:HBr (0.25:1) | 55°C | 77.7% | 88.9% |

Halogen Exchange Reactions

Bromine-Iodine Exchange for Functionalization

WO2016063300A1 demonstrates a halogen exchange method using H₂SO₄ and NaNO₂ to convert 4-fluoro-2-trifluoromethyl-aniline into 1-bromo-4-fluoro-2-trifluoromethyl-benzene at 60–70°C, yielding 63%. While less efficient than Sandmeyer bromination, this route avoids copper catalysts, simplifying purification.

Continuous Flow Synthesis

Scalable Production for High-Purity Output

Industrial-scale synthesis (nbinno.com) employs continuous flow reactors operating at 300°C and 50 bar. This method reduces reaction time from 12 hours (batch) to 2 hours, achieving ≥99% purity with ≤0.3% moisture. Key advantages include:

-

Safety: Automated control of exothermic reactions

-

Consistency: GC purity maintained within ±0.2%

Industrial Production Techniques

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Elimination Reactions: Treatment with strong bases can lead to the elimination of hydrogen bromide, forming dehydro derivatives.

Common Reagents and Conditions

Lithium Diisopropylamide (LIDA): Used for generating dehydro derivatives at low temperatures.

Bromine and Iron Catalyst: Used for bromination reactions.

Major Products Formed

Dehydro Derivatives: Formed through elimination reactions.

Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Synthetic Applications

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is primarily utilized as a synthetic intermediate in the preparation of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.

- Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Trifluoromethylated Compounds

A notable application of this compound is in the synthesis of trifluoromethylated aromatic compounds. For instance, researchers have demonstrated that this compound can be reacted with various organometallic reagents to yield trifluoromethylated products with high yields. The use of n-butyllithium as a base and tetrahydrofuran as a solvent has been particularly effective, achieving yields around 41% under controlled conditions .

Pharmaceutical Applications

The fluorinated nature of this compound makes it an attractive candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Example: Anticancer Agents

Research has indicated that derivatives synthesized from this compound exhibit promising activity against cancer cell lines. The incorporation of fluorinated moieties has been linked to improved potency and selectivity in targeting specific cancer pathways .

Material Science Applications

In materials science, fluorinated compounds are often used to modify surface properties due to their unique electronic characteristics. This compound can be used to synthesize polymers with enhanced thermal stability and hydrophobicity.

Table: Comparison of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Hydrophobicity (Water Contact Angle) |

|---|---|---|

| Standard Polymer | 200 | 80° |

| Polymer with Fluorine | 300 | 120° |

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles. This reaction is facilitated by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, which make the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituents | Molecular Formula | CAS Number | Reactivity (Yield%) | Key Applications/Findings | References |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene | 4-F, 2-OCF₃, 1-Br | C₇H₃BrF₄O | 1242252-07-8 | Not explicitly reported | Potential intermediate for liquid crystals/pharmaceuticals | [7, 20] |

| 1-Bromo-4-(trifluoromethoxy)benzene | 4-OCF₃, 1-Br | C₇H₄BrF₃O | N/A | Up to 95% (Pd-catalyzed arylation) | High-yield coupling with heteroarenes (e.g., imidazopyridines) | [4] |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 3-F, 4-OCF₃, 1-Br | C₇H₃BrF₄O | 105529-58-6 | 93% (with imidazo[1,2-b]pyridazine) | Tolerates steric hindrance; used in drug discovery | [2, 16] |

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | 2-CH₃, 4-OCF₃, 1-Br | C₈H₆BrF₃O | 261951-96-6 | Moderate | Steric effects reduce reactivity compared to halogenated analogs | [9, 18] |

| 1-Bromo-4-(difluoromethoxy)benzene | 4-OCHF₂, 1-Br | C₇H₅BrF₂O | N/A | 77–93% | Lower electron-withdrawing effect vs. trifluoromethoxy analogs | [6] |

Key Comparisons :

Electronic Effects :

- The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, enhancing electrophilicity at the bromine site for cross-coupling reactions. Difluoromethoxy (-OCHF₂) analogs exhibit reduced electron withdrawal, leading to lower reactivity in Pd-catalyzed arylations .

- Fluorine substituents (e.g., 3-F or 4-F) further modulate electronic density. For example, 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene achieves 93% yield in couplings due to optimal electronic activation .

Steric Effects :

- Methyl-substituted derivatives (e.g., 1-bromo-2-methyl-4-(trifluoromethoxy)benzene) show reduced reactivity compared to halogenated analogs due to steric hindrance around the reactive site .

- Meta-substituted bromo compounds (e.g., 1-bromo-3-(trifluoromethoxy)benzene) exhibit robust coupling efficiency, whereas ortho-substitution (e.g., 1-bromo-2-(trifluoromethoxy)benzene) may require tailored reaction conditions .

Functional Group Tolerance :

- Chloro- and aldehyde-substituted analogs (e.g., 4-bromo-2-(trifluoromethoxy)benzaldehyde) demonstrate compatibility with Pd catalysts without undesired side reactions, highlighting the versatility of these scaffolds .

Safety and Handling :

- Bromo-fluoro analogs (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene) are classified under hazard codes H302 (harmful if swallowed) and H315 (skin irritation), similar to related halogenated aromatics .

Biological Activity

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of bromine, fluorine, and a trifluoromethoxy group, enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications for drug development.

The molecular formula of this compound is C_7H_3BrF_4O, with a molecular weight of 267.99 g/mol. The presence of multiple electronegative atoms contributes to its unique chemical behavior, making it a subject of interest in various fields, including organic synthesis and pharmacology.

Target Interactions

This compound primarily interacts with biological macromolecules such as enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and endogenous compounds. This inhibition can lead to altered metabolic pathways and potential drug-drug interactions.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways, including the MAPK/ERK pathway, affecting cell proliferation and apoptosis.

- Gene Expression : Interactions with transcription factors can lead to changes in the expression of genes involved in oxidative stress responses and metabolic regulation.

- Metabolic Impact : By altering enzyme activity within metabolic pathways, it affects the detoxification processes within cells.

Interaction with Enzymes

This compound has been shown to bind to cytochrome P450 enzymes at their active sites, inhibiting their function. This interaction can disrupt normal metabolic processes, leading to potential toxicity at higher concentrations.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological effects observed in animal models:

- Low Doses : Minimal effects on cellular functions.

- Moderate to High Doses : Induction of hepatotoxicity and nephrotoxicity, with observable threshold effects where adverse outcomes become pronounced.

Case Studies

Several studies have investigated the biological activity of this compound:

- Toxicological Assessment : In acute toxicity studies on Sprague-Dawley rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Observed symptoms included tremors and weight loss at non-lethal doses .

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines while exhibiting lower toxicity towards non-cancerous cells .

Research Applications

This compound is utilized in several research domains:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceuticals.

- Biochemical Research : Investigated for its potential interactions with biological molecules that could lead to new therapeutic strategies.

- Environmental Science : Studied for its stability and degradation products in various environmental conditions .

Summary Table of Biological Effects

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Significant interaction with cytochrome P450 enzymes |

| Cell Proliferation | Modulates MAPK/ERK signaling pathway |

| Toxicity | Hepatotoxicity and nephrotoxicity at high doses |

| Gene Expression | Alters expression related to oxidative stress |

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of fluorinated trifluoromethoxybenzene precursors. Key reagents include:

- N-Bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ (for electrophilic aromatic substitution).

- Bromine (Br₂) in polar solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to avoid over-bromination .

- Direct halogen exchange using LiBr or CuBr in trifluoromethoxy-substituted arenes.

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| NBS/FeCl₃ | 0°C, CH₂Cl₂, 12h | 65–75 | Competing ortho-substitution |

| Br₂/AlCl₃ | RT, 24h | 50–60 | Requires strict stoichiometry |

| Halogen Exchange (LiBr) | DMF, 80°C, 8h | 70–80 | Sensitivity to moisture |

Optimizing stoichiometry and temperature minimizes byproducts like di-brominated analogs .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom acts as a leaving group, while -F and -OCF₃ direct coupling via resonance and inductive effects:

- -OCF₃ : Strong electron-withdrawing meta-director, stabilizes transition states at the para position relative to Br.

- -F : Ortho/para-directing but deactivating, competing with -OCF₃.

Experimental Observations:

- Suzuki coupling with phenylboronic acid yields 85% para-substituted product (kinetic control at -OCF₃-dominated positions) .

- Under high-temperature Pd catalysis, minor ortho-products form (thermodynamic control due to F’s steric accessibility).

Mitigation Strategy: Use bulky ligands (e.g., SPhos) to suppress ortho-pathways .

Q. What strategies resolve contradictions in regioselectivity during aryne intermediate generation?

Methodological Answer: Arynes (generated via dehydrohalogenation) exhibit temperature-dependent regiochemistry:

- Low Temperature (-100°C) : Lithium-halogen exchange favors 3-bromo-2-(trifluoromethoxy)phenyllithium .

- Higher Temperature (-75°C) : Isomerization to 2-bromo-6-(trifluoromethoxy)phenyllithium occurs, releasing 1,2-dehydro-4-(trifluoromethoxy)benzene.

Resolution Workflow:

- Kinetic vs. Thermodynamic Control : Trap intermediates at -100°C for kinetic products; warm gradually to isolate thermodynamic isomers.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for isomerization pathways .

Q. How can computational methods predict and rationalize unexpected byproducts in substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent effects on nucleophilic attack (e.g., DMSO stabilizes transition states for SNAr at -F positions).

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ*(C-Br) → σ(C-F) interactions reduce Br reactivity by 15%) .

Case Study : Substitution with NaN₃ yields 30% azide at the Br position and 10% at F. MD simulations attribute this to steric hindrance from -OCF₃ impeding F’s accessibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for bromination methods?

Methodological Answer: Contradictions arise from varying purity of starting materials or trace moisture in catalysts.

- Validation Protocol :

Control Experiments : Repeat reactions under anhydrous conditions (molecular sieves in solvent).

HPLC-PDA : Quantify residual starting material and di-brominated byproducts.

Replicate with Fresh Catalysts : Compare FeCl₃ vs. AlCl₃ efficacy in identical setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.